Lisinopril dihydrate

描述

赖诺普利是一种属于血管紧张素转化酶抑制剂类药物。它主要用于治疗高血压、心力衰竭和心脏病发作。它也用于预防糖尿病患者的肾脏问题。 赖诺普利通过抑制肾素-血管紧张素-醛固酮系统发挥作用,这有助于放松血管并降低血压 .

准备方法

合成路线和反应条件

赖诺普利是通过一系列化学反应合成的。制备方法包括在 N-羟基琥珀酰亚胺和二环己基碳二酰亚胺的活化下,将 N2-(1-乙氧基羰基-3-苯基丙基)-N6-三氟乙酰基-L-赖氨酸与 L-脯氨酸缩合。 然后通过水解去除三氟乙酰基和乙酯保护基,得到赖诺普利 .

工业生产方法

赖诺普利的工业生产遵循类似的合成路线,但优化了反应条件,以确保高产率和纯度。 该过程涉及使用特定试剂和溶剂来促进反应,以及纯化步骤来分离最终产物 .

化学反应分析

反应类型

赖诺普利会经历各种化学反应,包括:

氧化: 赖诺普利在特定条件下可被氧化形成不同的氧化产物。

还原: 还原反应可以改变赖诺普利中的官能团。

取代: 赖诺普利可以进行取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致羧酸的形成,而还原会产生醇或胺 .

科学研究应用

赖诺普利具有广泛的科学研究应用,包括:

化学: 赖诺普利被用作分析化学中的参考化合物,用于开发新的分析方法。

生物学: 它被用于研究血管紧张素转化酶抑制剂对细胞过程的影响。

医学: 赖诺普利广泛用于研究其治疗高血压、心力衰竭和糖尿病肾病的治疗效果。

作用机制

赖诺普利通过抑制血管紧张素转化酶发挥作用,这可以防止血管紧张素 I 转化为血管紧张素 II。这种作用降低了血管紧张素 II 的水平,从而导致血管舒张和血压降低。 此外,缓激肽水平升高也促进了血管舒张作用 .

相似化合物的比较

赖诺普利与其他血管紧张素转化酶抑制剂(如依那普利、卡托普利和雷米普利)进行比较。虽然所有这些化合物都具有相似的作用机制,但赖诺普利是独特的,因为它不是前药,不需要代谢活化。 这导致更可预测的药代动力学特征和一致的治疗效果 .

类似化合物

依那普利: 一种前药,在体内转化为其活性形式依那普利拉特。

卡托普利: 第一个研发的血管紧张素转化酶抑制剂,含有巯基。

雷米普利: 另一种前药,在体内转化为其活性形式雷米普利拉特.

生物活性

Lisinopril dihydrate is a widely used medication classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily prescribed for managing hypertension, heart failure, and post-myocardial infarction recovery. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

This compound functions by inhibiting the ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Vasodilation : Reduced levels of angiotensin II result in the relaxation of blood vessels, lowering blood pressure.

- Aldosterone Suppression : Decreased angiotensin II also reduces aldosterone secretion, promoting sodium and water excretion while retaining potassium.

- Increased Renin Activity : The inhibition of negative feedback on renin release enhances serum renin levels, contributing to its antihypertensive effects .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Vasodilation | Decreases blood pressure through blood vessel relaxation. |

| Aldosterone Suppression | Reduces sodium retention and promotes potassium retention. |

| Renin Activity Increase | Enhances serum renin levels, aiding in antihypertensive action. |

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : Bioavailability ranges from 10% to 30%, unaffected by food intake.

- Distribution : It does not bind significantly to plasma proteins and has a poor distribution in patients with heart failure.

- Metabolism : Unlike other ACE inhibitors, lisinopril is not metabolized by the liver; it is excreted unchanged in urine.

- Half-life : The drug has a long half-life, allowing for once-daily dosing .

Case Study 1: Severe Hyponatremia

A 66-year-old male patient experienced severe hyponatremia linked to lisinopril use. Upon discontinuation and implementation of fluid restrictions, sodium levels normalized over a week. This case highlights the potential for lisinopril to induce electrolyte imbalances, necessitating careful monitoring .

Case Study 2: Acute Necrotizing Pancreatitis

A 63-year-old man developed acute necrotizing pancreatitis after eight months of lisinopril therapy. Despite ruling out other causes, the condition deteriorated rapidly, leading to multiorgan failure. This case underscores the importance of recognizing rare but severe adverse effects associated with lisinopril .

Stability and Degradation Studies

Research has demonstrated that this compound is susceptible to degradation under various conditions:

- Sunlight Exposure : Approximately 10% degradation was noted after six months of exposure.

- UV Light Stability : The compound showed reduced stability under UV light compared to sunlight.

- Thermal Stability : Increased temperatures accelerated degradation rates .

Table 2: Stability Data Under Different Conditions

| Condition | Degradation Rate (%) | Observations |

|---|---|---|

| Sunlight Exposure | ~10% after 6 months | Significant degradation noted over time. |

| UV Light Exposure | Higher than sunlight | Less stable; requires protective measures. |

| Elevated Temperature | Increased degradation | Stability decreases with rising temperatures. |

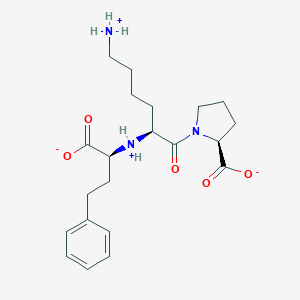

属性

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lisinopril?

A1: Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. [, ]

Q2: How does Lisinopril affect renin activity?

A2: By blocking the production of angiotensin II, Lisinopril removes the negative feedback loop that normally suppresses renin release. This leads to an increase in plasma renin activity (PRA). [, ]

Q3: Does Lisinopril affect aldosterone levels?

A3: Yes, Lisinopril indirectly reduces aldosterone levels. [] Angiotensin II stimulates aldosterone secretion from the adrenal glands. By blocking angiotensin II formation, Lisinopril reduces this stimulation, leading to lower aldosterone levels.

Q4: How does Lisinopril affect cardiac remodeling after a myocardial infarction?

A4: Studies like the GISSI-3 trial demonstrate that early administration of Lisinopril after a myocardial infarction can attenuate left ventricular dilatation, particularly in patients with larger infarcts. [] This suggests a role in limiting adverse cardiac remodeling following an infarction.

Q5: What is the molecular formula and weight of Lisinopril?

A5: The molecular formula of Lisinopril is C21H31N3O5, and its molecular weight is 405.489 g/mol.

Q6: How is Lisinopril absorbed and what factors affect its bioavailability?

A7: Lisinopril is incompletely absorbed after oral administration, with an estimated bioavailability of 25%. [] Co-administration with certain drugs, such as hydralazine, can significantly increase the area under the plasma concentration-time curve (AUC) of Lisinopril, suggesting an increase in bioavailability. []

Q7: How is Lisinopril eliminated from the body?

A8: Lisinopril is primarily eliminated unchanged in the urine. [, ]

Q8: Does renal function impact the pharmacokinetics of Lisinopril?

A9: Yes, renal function significantly influences the elimination of Lisinopril. Patients with chronic renal failure exhibit decreased clearance and prolonged half-life of Lisinopril compared to individuals with normal renal function. []

Q9: How effective is Lisinopril in lowering blood pressure in patients with mild to moderate hypertension?

A10: Multiple studies highlight the efficacy of Lisinopril in reducing blood pressure in patients with mild to moderate hypertension. [, , , , , , , ]

Q10: Does the time of day of Lisinopril administration impact its blood pressure-lowering effect?

A11: Research suggests that administration of Lisinopril once daily, whether in the morning or at bedtime, does not result in significant differences in blood pressure reduction. []

Q11: Does Lisinopril provide benefits beyond blood pressure reduction in patients with diabetes?

A12: Studies suggest that Lisinopril might improve insulin sensitivity in non-diabetic hypertensive patients. [] In diabetic patients, Lisinopril can reduce proteinuria, a key marker of diabetic nephropathy. [, ]

Q12: Does combining Lisinopril with other antihypertensive agents enhance its efficacy?

A13: Combining Lisinopril with other antihypertensive drugs, such as hydrochlorothiazide [, ] or amlodipine, [, ] often leads to more effective blood pressure control compared to monotherapy.

Q13: Can Lisinopril protect against organ damage in animal models of disease?

A14: Lisinopril demonstrates protective effects in various animal models. In a rat model of hypertensive nephropathy, Lisinopril improved renal function and limited the progression of renal injury. [] In a mouse model of obstructive cholestasis-induced liver fibrosis, Lisinopril attenuated liver injury and fibrosis. []

Q14: Does Lisinopril offer any benefits in the context of acute myocardial infarction?

A15: The GISSI-3 trial provided evidence that early treatment with Lisinopril in patients with acute myocardial infarction significantly reduced total mortality at 6 weeks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。